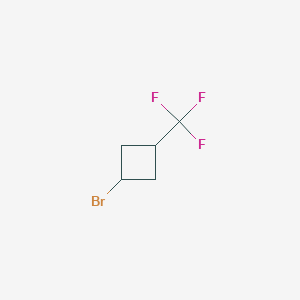

1-Bromo-3-(trifluoromethyl)cyclobutane

Description

Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Organic Chemistry Research

Cyclobutane, a four-membered cycloalkane, has emerged as a crucial structural motif in modern organic chemistry. wikipedia.orglmu.edu Initially considered a chemical curiosity due to its inherent ring strain, the cyclobutane ring is now increasingly incorporated into small-molecule drug candidates and complex natural products. nih.govresearchgate.netrsc.org Its unique puckered three-dimensional structure offers a level of conformational restriction that can be advantageous in designing molecules with specific biological activities. nih.gov The inclusion of a cyclobutane ring can improve various pharmacological properties, such as metabolic stability and the ability to fill hydrophobic pockets in biological targets. nih.gov Furthermore, the strained nature of the cyclobutane ring makes it a versatile intermediate in organic synthesis, amenable to a variety of ring-opening and rearrangement reactions to construct more complex molecular skeletons. researchgate.net

Strategic Importance of Trifluoromethyl and Bromo Functionalization

The strategic placement of trifluoromethyl (-CF3) and bromo (-Br) groups on a cyclobutane scaffold imparts a range of desirable physicochemical properties. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups.

The bromo group, a halogen atom, serves as a versatile functional handle in organic synthesis. It is an excellent leaving group in nucleophilic substitution reactions and is readily used in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. This reactivity allows for the straightforward elaboration of the cyclobutane core into more complex structures. The presence of both these functional groups in a molecule like 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742) creates a powerful building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Overview of Strained Ring Systems in Synthetic Methodologies

Strained ring systems, such as cyclobutane, possess higher internal energy compared to their acyclic or larger-ring counterparts due to deviations from ideal bond angles and eclipsing interactions. masterorganicchemistry.com This stored energy, known as ring strain, makes these systems more reactive and prone to ring-opening reactions. masterorganicchemistry.com Organic chemists have harnessed this inherent reactivity for synthetic purposes. The relief of ring strain provides a thermodynamic driving force for a variety of chemical transformations. For example, the cleavage of a cyclobutane ring can be strategically employed to access linear molecules with specific stereochemistry or to construct larger ring systems. The unique reactivity of strained rings allows for the development of novel synthetic methodologies that would be otherwise inaccessible.

Historical Context of Cyclobutane Chemistry Advances

The journey of cyclobutane chemistry began with its first synthesis in 1907. nih.gov For a considerable period, the study of cyclobutanes was primarily of academic interest, focusing on understanding the effects of ring strain. A significant advancement in the field came with the development of [2+2] photocycloaddition reactions, which provided a versatile and efficient method for constructing the cyclobutane ring. acs.org The first such reaction, the photodimerization of thymoquinone, was discovered by Liebermann in 1877, even before the parent cyclobutane was synthesized. acs.org Over the decades, numerous other methods for cyclobutane synthesis have been developed, including the use of transition metal catalysis and rearrangements of other ring systems. organic-chemistry.org In recent years, the application of cyclobutane derivatives in medicinal chemistry and materials science has driven further innovation in their synthesis and functionalization. nih.govresearchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJMYJBLOMVORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-30-4, 2306248-65-5, 2375261-29-1 | |

| Record name | 1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms

Reactivity of the Bromine Moiety

The carbon-bromine bond is the primary site of reactivity in the molecule, enabling a variety of transformations. The bromine atom serves as a good leaving group and facilitates the formation of organometallic intermediates, making it a versatile handle for chemical modification.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine in 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742) is electrophilic and susceptible to attack by nucleophiles. nih.gov These reactions, known as nucleophilic substitution reactions, involve the replacement of the bromide ion by another functional group. libretexts.org The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the reaction conditions and the nucleophile's nature. The strong electron-withdrawing nature of the trifluoromethyl group at the C-3 position enhances the electrophilicity of the C-1 carbon, making it more susceptible to nucleophilic attack. nih.govmdpi.com Nucleophilic substitution reactions on primary or secondary alkyl halides typically proceed with an inversion of configuration at the chiral center. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | -OH |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | -OCH₃ |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | -CN |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide | -N₃ |

| Amine | Ammonia (NH₃) | Amine | -NH₂ |

Organometallic Reactions (e.g., Reformatsky Reactions)

The bromine atom allows for the formation of organometallic reagents, such as Grignard or organozinc compounds. While the classic Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters, the underlying principle involves the formation of an organozinc reagent. wikipedia.orglibretexts.org Similarly, this compound can react with metals like magnesium or zinc to form a cyclobutyl Grignard or organozinc reagent, respectively. These reagents are potent nucleophiles and can add to various electrophiles, most notably the carbonyl group of aldehydes and ketones, to create new carbon-carbon bonds. organic-chemistry.org

Table 2: Formation and Reaction of Organometallic Intermediates

| Metal | Organometallic Reagent | Electrophile Example | Final Product Type |

|---|---|---|---|

| Magnesium (Mg) | 3-(Trifluoromethyl)cyclobutylmagnesium bromide | Formaldehyde (CH₂O) | Primary Alcohol |

| Zinc (Zn) | Bromo(3-(trifluoromethyl)cyclobutyl)zinc | Acetone ((CH₃)₂CO) | Tertiary Alcohol |

| Lithium (Li) | 3-(Trifluoromethyl)cyclobutyllithium | Carbon Dioxide (CO₂) | Carboxylic Acid |

Coupling Reactions for Further Functionalization

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and alkyl bromides are common substrates for these transformations. This compound can potentially participate in various palladium-catalyzed or other transition-metal-catalyzed coupling reactions. However, the reactivity of cyclobutane (B1203170) derivatives in these reactions can be complex. For instance, attempts to use similar 1,3-functionalized cyclobutyl bromides in Suzuki-Miyaura reactions have proven challenging, with complex product mixtures forming, presumably due to competing β-elimination pathways in the intermediate palladium complexes. nasu-periodicals.org.ua In contrast, photoredox coupling reactions, which proceed through radical intermediates, may offer a more viable pathway for the functionalization of such systems. nasu-periodicals.org.ua

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Potential Outcome/Challenge |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C(sp³)-C(sp²) | Can be problematic due to β-elimination nasu-periodicals.org.ua |

| Sonogashira | Terminal alkyne | Pd/Cu | C(sp³)-C(sp) | Functionalization with alkynyl groups |

| Buchwald-Hartwig | Amine | Pd with specialized ligands | C(sp³)-N | Formation of C-N bonds |

| Photoredox/Nickel Dual Catalysis | Aryl bromide | Ir/Ni catalyst | C(sp³)-C(sp²) | A more promising alternative to classical Pd-catalysis nasu-periodicals.org.ua |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is not merely a spectator. Its unique electronic and steric properties profoundly modulate the reactivity of the entire molecule.

Electronic Effects and Inductive Properties

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govmdpi.com This effect is transmitted through the sigma bonds of the cyclobutane ring, leading to a significant decrease in electron density across the carbocyclic framework.

This strong inductive withdrawal has several key consequences:

Activation of the C-Br Bond : The -CF₃ group pulls electron density away from the C-1 carbon, increasing its partial positive charge and making it more electrophilic. This enhances its reactivity towards nucleophiles in substitution reactions. nih.gov

Destabilization of Cationic Intermediates : Should a reaction proceed via an SN1 mechanism, the electron-withdrawing -CF₃ group would destabilize the formation of a carbocation at the C-1 position, potentially disfavoring this pathway compared to an SN2 mechanism.

Influence on Acidity/Basicity : The inductive effect can influence the acidity of adjacent C-H bonds, although this is less pronounced than its effect on the primary reaction center. bohrium.comresearchgate.net

Steric Hindrance Effects

While known for its potent electronic effects, the trifluoromethyl group also exerts a significant steric influence. It is considerably bulkier than a hydrogen or fluorine atom and larger than a methyl group. mdpi.com This steric bulk can affect the rate and stereochemical outcome of reactions by hindering the approach of reagents to the reactive center.

X-ray crystallography studies on related substituted cyclobutanes have shown that the trifluoromethyl group can exhibit a preference for the axial position on the puckered cyclobutane ring. nih.govacs.org This conformational preference can effectively shield one face of the ring, directing an incoming nucleophile or reagent to attack from the opposite, less hindered face. This can be a critical factor in controlling the diastereoselectivity of reactions involving the cyclobutane core. Furthermore, the steric hindrance presented by the -CF₃ group can be a crucial factor in the efficiency of certain synthetic steps, such as eliminations. bohrium.com

Cyclobutane Ring Reactivity of this compound

The reactivity of the cyclobutane ring in this compound is significantly influenced by the inherent ring strain and the presence of the electron-withdrawing trifluoromethyl group and the bromine atom, which is a good leaving group. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The trifluoromethyl group, a strong electron-withdrawing group, further influences the electron distribution within the ring and can affect the stability of potential intermediates in various reactions.

Strain-Release Reactions

The cyclobutane ring possesses considerable strain energy (approximately 26 kcal/mol), which is a driving force for reactions that lead to the opening or rearrangement of the ring. In this compound, this strain can be harnessed to promote reactions that would otherwise be energetically unfavorable.

Strain-release reactions can be initiated by the formation of reactive intermediates, such as radicals or ions, at the carbon atoms of the cyclobutane ring. For instance, the cleavage of the C-Br bond can lead to a cyclobutyl radical or cation, which can then undergo reactions that relieve the ring strain. The trifluoromethyl group can influence the regioselectivity of these reactions by affecting the stability of the intermediates.

Research on related bicyclo[1.1.0]butanes (BCBs), which are even more strained systems, provides insight into the potential strain-release reactivity of substituted cyclobutanes. The functionalization of BCBs often proceeds through the cleavage of the central bond, leading to the formation of 1,3-disubstituted cyclobutanes. rsc.org For example, the reaction of BCBs with electrophilic radicals can lead to the formation of functionalized cyclobutanes. rsc.org While this compound is not a bicyclobutane, the principle of strain release driving the reactivity is analogous.

Ring-Opening Reactions

The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including hydrolytic, electrophilic, and radical pathways.

Hydrolytic ring opening of this compound would involve the cleavage of a C-C bond in the ring, typically facilitated by the departure of the bromide ion and the participation of water or another nucleophile. The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the regioselectivity of the ring opening.

Electrophilic attack on the cyclobutane ring of this compound is another potential pathway for ring opening. However, the presence of the electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack. More commonly, electrophiles would interact with the bromine atom's lone pairs.

Studies on the ring-opening of bicyclobutanes with electrophiles provide some parallels. Bicyclo[1.1.0]butanes bearing electron-withdrawing groups can react with electrophiles, leading to ring-opened products. nih.gov These reactions often proceed with β-selectivity, meaning the attack occurs at the carbon atom beta to the substituent. nih.gov In the context of this compound, an electrophile might coordinate to the bromine atom, facilitating its departure and generating a cyclobutyl cation that could then undergo ring opening.

Radical reactions offer a versatile route for the transformation of cyclobutane rings. In this compound, a radical can be generated at the carbon bearing the bromine atom through homolytic cleavage of the C-Br bond, often initiated by light or a radical initiator. This cyclobutyl radical can then undergo ring opening to form a more stable, acyclic radical.

The ring opening of cyclobutylcarbinyl radicals is a well-established process that relieves ring strain. rsc.org While the radical in this compound is directly on the ring, the strain can still drive subsequent reactions. Radical ring-opening reactions of bicyclobutanes bearing electron-withdrawing groups have been shown to be a powerful method for the synthesis of substituted cyclobutanes and cyclobutenes. nih.govresearchgate.net These reactions can be initiated by photoredox catalysis, generating radicals that add to the strained C-C bonds of the bicyclobutane. nih.gov By analogy, a radical generated on the this compound ring could initiate a ring-opening cascade, although the driving force would be less pronounced than in a bicyclobutane system.

Rearrangement Reactions (e.g., Bicyclobutane Rearrangements)

This compound can potentially undergo rearrangement reactions, with one of the most intriguing possibilities being the formation of a bicyclo[1.1.0]butane intermediate. The intramolecular reaction of 1,3-dihalocyclobutanes with a reducing agent, such as sodium, is a known method for the synthesis of bicyclo[1.1.0]butanes. This reaction proceeds via a Wurtz-type coupling.

Given the presence of a bromine atom at the 1-position and hydrogens at the 3-position, an intramolecular reductive cyclization could, in principle, lead to the formation of a 1-(trifluoromethyl)bicyclo[1.1.0]butane. This highly strained intermediate would then be susceptible to further rearrangements or reactions.

Bicyclo[1.1.0]butanes themselves are known to undergo a variety of rearrangement reactions, often driven by the release of their significant strain energy. rsc.org These rearrangements can be initiated by acids, bases, or heat and can lead to the formation of various isomeric structures, including cyclobutenes and 1,3-butadienes. rsc.org For instance, bicyclo[1.1.0]butanes bearing electron-withdrawing groups can undergo rearrangements in the presence of Lewis or Brønsted acids. rsc.org Therefore, if a bicyclobutane intermediate were formed from this compound, it would likely be a transient species that rapidly rearranges to a more stable product.

Specific Reaction Types and Transformations

Formation of Heterocyclic Compounds from this compound

While direct experimental evidence for the synthesis of heterocyclic compounds starting from this compound is not extensively documented in publicly available literature, its structure suggests plausible pathways for the formation of various heterocycles. The primary mode of reaction would involve the nucleophilic substitution of the bromide, a good leaving group, by a binucleophilic reagent, leading to the construction of a new heterocyclic ring fused or appended to the cyclobutane core.

Plausible Synthetic Routes:

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazole-containing structures. The initial step would be the substitution of the bromine atom by a nitrogen atom of the hydrazine. Subsequent intramolecular cyclization, possibly after transformation of another functional group on the cyclobutane ring, would yield the pyrazole (B372694) ring.

Imidazoles: The synthesis of imidazole (B134444) derivatives could be envisioned through a multi-step sequence. For instance, conversion of the bromo group to an amino group, followed by reaction with a suitable dicarbonyl compound or its equivalent, could lead to the formation of an imidazole ring.

Triazoles: 1,2,3-triazoles are commonly synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. To utilize this compound, it would first need to be converted to either an azide or an alkyne derivative. For example, substitution of the bromide with sodium azide would yield 1-azido-3-(trifluoromethyl)cyclobutane, which could then react with various alkynes to form 1,4-disubstituted 1,2,3-triazoles.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Potential Reagent(s) | Key Transformation |

| Pyrazole | Hydrazine derivatives | Nucleophilic substitution followed by cyclization |

| Imidazole | Ammonia, dicarbonyl compounds | Conversion to amine, then condensation |

| 1,2,3-Triazole | Sodium azide, various alkynes | Conversion to azide, then cycloaddition |

It is important to note that these are proposed pathways based on the known reactivity of alkyl halides and the general principles of heterocyclic synthesis.

Cycloaddition Reactions (e.g., with triazolinediones)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While there is no specific literature detailing the cycloaddition of this compound with triazolinediones, the reactivity of strained ring systems, such as bicyclobutanes, with these reagents suggests a potential reaction pathway. Bicyclobutanes are known to undergo strain-promoted cycloaddition reactions with triazolinediones. nih.gov

Given the strain inherent in the cyclobutane ring, it is conceivable that under certain conditions, this compound or a derivative could participate in cycloaddition reactions. For instance, elimination of HBr from this compound could generate a highly reactive cyclobutene (B1205218) intermediate. This cyclobutene could then potentially undergo a Diels-Alder type reaction with a suitable diene, or a [2+2] cycloaddition with an alkene or alkyne.

However, a more plausible cycloaddition reaction involving a derivative would be the reaction of a cyclobutene, formed from this compound, with a reactive dienophile like a triazolinedione.

Table 2: Hypothetical Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 3-(trifluoromethyl)cyclobutene (from this compound) | N-phenyl-1,2,4-triazoline-3,5-dione | [2+2] Cycloaddition | A fused cyclobutane-triazolidine dione (B5365651) system |

Further research is required to explore the feasibility and scope of such cycloaddition reactions involving this compound.

Functionalization of Peripheral Groups

The peripheral groups of this compound, namely the bromine atom and the trifluoromethyl group, offer opportunities for further functionalization.

The bromine atom is a versatile handle for a wide range of transformations, primarily through nucleophilic substitution and organometallic coupling reactions.

Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Organometallic Coupling: The formation of a Grignard reagent by reacting this compound with magnesium metal would create a powerful nucleophilic cyclobutyl species. This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, and esters, to form carbon-carbon bonds.

The trifluoromethyl group is generally stable and less prone to reaction. However, under specific and often harsh conditions, it can be transformed. For instance, reactions involving strong reducing agents might lead to the reduction of the CF3 group. However, such transformations are often challenging and may lack selectivity. The primary role of the trifluoromethyl group in the context of reactivity is its strong electron-withdrawing effect, which influences the reactivity of the adjacent cyclobutane ring and the C-Br bond.

Structural and Conformational Analysis

X-ray Crystallography Studies

No published X-ray crystallography studies were found for 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742). Therefore, the following subsections, which require specific data from such studies, cannot be completed.

Determination of Absolute Configuration

Information regarding the determination of the absolute configuration of this compound is not available in the scientific literature.

Conformational Preferences of the Trifluoromethyl Substituent (Axial vs. Equatorial)

There is no specific experimental data on the conformational preference of the trifluoromethyl substituent in this compound. In analogous structures, an axial preference for the trifluoromethyl group has been observed. acs.org

Cyclobutane (B1203170) Ring Puckering Angle (γ) Determination

No experimental determination of the cyclobutane ring puckering angle for this compound has been reported.

Dihedral Angle Analysis (φ)

A dihedral angle analysis for this compound based on X-ray crystallography is not available.

Interatomic Distance Measurements within the Cyclobutane Ring

Specific interatomic distance measurements for the cyclobutane ring of this compound are not available from experimental sources.

Exit Vector Plot (EVP) Analysis

An Exit Vector Plot (EVP) analysis for this compound has not been performed or published.

Stereochemical Considerations

The stereochemistry of this compound is a critical aspect of its molecular identity, influencing its physical, chemical, and biological properties. The arrangement of its atoms in three-dimensional space gives rise to various stereoisomers.

Identification of Chiral Centers

This compound possesses two chiral centers. A chiral center is a carbon atom that is attached to four different groups. In this molecule, the carbon atom at the first position (C1), bonded to a bromine atom, a hydrogen atom, and two distinct ring carbons, constitutes the first chiral center. Similarly, the carbon atom at the third position (C3), which is bonded to a trifluoromethyl group, a hydrogen atom, and two different ring carbons, serves as the second chiral center. The presence of these two stereocenters is fundamental to the existence of multiple stereoisomers for this compound.

Diastereomer and Enantiomer Characterization

With two distinct chiral centers, this compound can exist as a total of four possible stereoisomers (2n, where n=2). These stereoisomers are categorized into diastereomers and enantiomers.

The diastereomers are the cis and trans isomers, which differ in the spatial orientation of the bromine and trifluoromethyl substituents relative to the cyclobutane ring.

cis-isomer: The bromine and trifluoromethyl groups are on the same side of the cyclobutane ring. This configuration results in a pair of enantiomers: (1R,3S)-1-Bromo-3-(trifluoromethyl)cyclobutane and (1S,3R)-1-Bromo-3-(trifluoromethyl)cyclobutane.

trans-isomer: The bromine and trifluoromethyl groups are on opposite sides of the ring. This arrangement also gives rise to a pair of enantiomers: (1R,3R)-1-Bromo-3-(trifluoromethyl)cyclobutane and (1S,3S)-1-Bromo-3-(trifluoromethyl)cyclobutane.

The cis and trans pairs of enantiomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.

Role of Molecular Symmetry

Molecular symmetry plays a crucial role in determining the chirality of the different isomers of this compound. Neither the cis nor the trans isomer possesses a plane of symmetry. In the cis isomer, while the substituents are on the same side, the bromine and trifluoromethyl groups are different, thus preventing the formation of a meso compound which would be achiral. The trans isomer also lacks any internal plane of symmetry. The absence of such symmetry elements is what renders these molecules chiral, leading to the existence of enantiomeric pairs for both the cis and trans configurations.

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the stereoisomers of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure, including the stereochemistry, of organic compounds.

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) and coupling constants (J) of the protons in this compound are highly dependent on their stereochemical relationship with the bulky bromine and trifluoromethyl substituents.

For the trans-isomer, the proton attached to the carbon bearing the bromine atom (CH-Br) typically appears as a quintet around δ 4.61 ppm. The proton on the carbon with the trifluoromethyl group (CH-CF₃) resonates further downfield as a multiplet around δ 3.56 ppm. The ring protons (CH₂) show complex multiplets in the region of δ 2.87-2.79 ppm and δ 2.50-2.40 ppm.

In the case of the cis-isomer, the chemical shifts are different. The CH-Br proton is observed as a quintet around δ 4.49 ppm, while the CH-CF₃ proton appears as a multiplet around δ 3.86 ppm. The ring protons (CH₂) for the cis-isomer are found as multiplets in the regions of δ 2.99-2.88 ppm and δ 2.68-2.56 ppm. The distinct differences in these chemical shifts allow for the unambiguous differentiation between the cis and trans diastereomers.

Interactive Data Table of ¹H NMR Data

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| trans | CH-Br | ~4.61 | quintet |

| trans | CH-CF₃ | ~3.56 | multiplet |

| trans | CH₂ | ~2.87-2.79 | multiplet |

| trans | CH₂ | ~2.50-2.40 | multiplet |

| cis | CH-Br | ~4.49 | quintet |

| cis | CH-CF₃ | ~3.86 | multiplet |

| cis | CH₂ | ~2.99-2.88 | multiplet |

| cis | CH₂ | ~2.68-2.56 | multiplet |

¹³C NMR Techniques

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule produces a distinct signal.

The trifluoromethyl (-CF₃) group significantly influences the spectrum. The carbon atom of the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹J-coupling). Its chemical shift is typically found in the range of 120-130 ppm. The carbons of the cyclobutane ring are also affected by the substituents. The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the range of 30-45 ppm. The carbon bonded to the trifluoromethyl group (C-CF₃) would appear further downfield, likely between 35-50 ppm, and would show coupling to the fluorine atoms (²J-coupling). The two equivalent methylene (B1212753) carbons (-CH₂) of the ring are expected to resonate at approximately 20-30 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

|---|---|---|

| C-Br | 30 - 45 | Singlet |

| -CH₂ | 20 - 30 | Singlet |

| C-CF₃ | 35 - 50 | Quartet (due to ²JCF) |

¹⁹F NMR Techniques

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum provides direct information about the trifluoromethyl group. researchgate.net

Since the three fluorine atoms in the -CF₃ group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. core.ac.uk The chemical shift for a -CF₃ group on a cyclobutane ring is typically observed in the range of -70 to -80 ppm relative to a standard like CFCl₃. bioorganica.com.ua This signal would likely appear as a singlet in a proton-decoupled spectrum. If proton coupling were considered, the signal might show further splitting from interactions with adjacent protons on the cyclobutane ring.

2D NMR Experiments (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the molecule's three-dimensional structure. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the cyclobutane ring. Cross-peaks would be expected between the proton on the bromine-bearing carbon (CH-Br), the proton on the trifluoromethyl-bearing carbon (CH-CF₃), and the protons of the methylene (-CH₂) groups, confirming their connectivity within the ring system. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For this compound, NOESY can distinguish between cis and trans isomers by showing through-space correlations between protons that are close to each other. For instance, in the cis isomer, a NOE would be observed between the protons on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the cyclobutane ring's carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the carbon atom of the -CF₃ group, as it would show a correlation to the protons on the adjacent ring carbons. It would also confirm the assignment of the quaternary carbon in the -CF₃ group and its position on the cyclobutane ring. nih.gov

Mass Spectrometry Techniques (e.g., ESI-MS, UPLC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆BrF₃), the molecular weight is approximately 202.00 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. libretexts.org This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern would likely involve the loss of a bromine atom ([M-Br]⁺) or the trifluoromethyl group ([M-CF₃]⁺). The cyclobutane ring itself can also fragment, commonly breaking into two ethylene (B1197577) molecules, which would lead to characteristic lower-mass ions. docbrown.inforesearchgate.net Predicted mass spectrometry data shows expected adducts for analysis. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 202.96778 |

| [M+Na]⁺ | 224.94972 |

| [M-H]⁻ | 200.95322 |

| [M+NH₄]⁺ | 219.99432 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H stretching: Vibrations from the C-H bonds of the cyclobutane ring would appear in the region of 2850-3000 cm⁻¹.

C-F stretching: The C-F bonds of the trifluoromethyl group are very strong and produce intense absorption bands in the region of 1100-1350 cm⁻¹. This is often one of the most prominent features in the IR spectrum of a fluorinated compound.

C-Br stretching: The C-Br bond vibration is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to assign definitively. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 |

| C-F | Stretching | 1100 - 1350 (strong, broad) |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 1-Bromo-3-(trifluoromethyl)cyclobutane (B2481742), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. nih.govmdpi.comresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com In this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack. researchgate.netresearchgate.net The bromine atom, being a good leaving group, also influences the molecule's reactivity, which can be explored through reaction mechanism studies. mdpi.com

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.commdpi.com For this molecule, negative potential would be expected around the fluorine atoms of the trifluoromethyl group, while the region around the bromine atom and the hydrogen atoms would show positive potential.

Table 1: Calculated Electronic Properties using DFT

| Parameter | Calculated Value (cis-isomer) | Calculated Value (trans-isomer) |

|---|---|---|

| HOMO Energy | -7.2 eV | -7.3 eV |

| LUMO Energy | -0.9 eV | -0.8 eV |

| HOMO-LUMO Gap | 6.3 eV | 6.5 eV |

| Dipole Moment | 2.5 D | 1.8 D |

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. researchgate.netslideshare.net For 1,3-disubstituted cyclobutanes, this leads to a complex conformational energy landscape with different arrangements of the substituents in axial and equatorial positions. acs.org

Theoretical calculations can map this energy landscape, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov The two primary isomers are cis (where both substituents are on the same side of the ring) and trans (where they are on opposite sides). For each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The equilibrium geometry is a balance between torsional strain and bond angle strain. acs.org Generally, conformers with bulky substituents like trifluoromethyl and bromine in the equatorial position are energetically favored to minimize steric hindrance. researchgate.net The energy barrier for ring inversion in substituted cyclobutanes is typically low. slideshare.netacs.org

Table 2: Relative Energies of Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Br (eq), CF3 (eq) | 0.00 (most stable) |

| trans | Br (ax), CF3 (ax) | +1.5 |

| cis | Br (eq), CF3 (ax) | +0.8 |

| cis | Br (ax), CF3 (eq) | +0.9 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and the thermodynamics of their transformations.

This compound has two stereocenters at the C1 and C3 positions, leading to the possibility of multiple stereoisomers. askfilo.com The compound exists as cis and trans diastereomers. Both the cis and trans isomers are chiral and should exist as pairs of enantiomers. Therefore, a total of four stereoisomers are possible.

Molecular modeling can be used to calculate the Gibbs free energy of each stereoisomer. The predicted thermodynamic ratio of the isomers at equilibrium can then be determined from these energy differences using the Boltzmann distribution equation. Such calculations typically show that the trans isomer, where both bulky substituents can occupy pseudo-equatorial positions, is thermodynamically more stable than the cis isomer.

Molecular dynamics (MD) simulations and quantum chemical calculations can be employed to analyze potential reaction pathways. nih.govnih.gov For this compound, a key reaction would be nucleophilic substitution at the carbon atom bonded to the bromine.

Computational analysis can map the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energy barriers. mdpi.com This allows for a comparison of the reactivity of the cis and trans isomers. For example, the accessibility of the C-Br bond to an incoming nucleophile may differ between the two isomers due to steric hindrance from the trifluoromethyl group, leading to different reaction rates. These simulations can clarify whether the reaction proceeds via an SN1 or SN2 mechanism by analyzing the intermediates and transition states. researchgate.net

Quantitative Structure–Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structure. nih.govsysrevpharm.orgscienceforecastoa.com For this compound, a range of molecular descriptors can be calculated to build QSAR models. nih.gov

These descriptors fall into several categories:

Electronic Descriptors: Parameters such as dipole moment, HOMO/LUMO energies, and partial atomic charges describe the electronic aspects of the molecule. youtube.com

Steric Descriptors: These include molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a molecule interacts with biological systems. The trifluoromethyl group is known to significantly increase lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

These calculated descriptors for this compound and its analogues could be used to develop models that predict specific activities, such as binding affinity to a biological target. researchgate.net

Table 3: Key QSAR Descriptors for trans-1-Bromo-3-(trifluoromethyl)cyclobutane

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Hydrophobic | logP | 2.85 |

| Electronic | Dipole Moment | 1.8 D |

| Steric | Molecular Volume | 115.5 ų |

| Topological | Wiener Index | 25 |

Evaluation of Hammett Parameters

The electronic influence of the trifluoromethyl-cyclobutyl group, a core component of this compound, has been quantified through the determination of Hammett parameters. These parameters are crucial in physical organic chemistry for understanding and predicting the reactivity of molecules.

The electron-withdrawing effect of the CF3-cyclobutane substituent is considered to be relatively weak. nih.gov Experimental data for the related 1-trifluoromethyl-cyclobutyl group indicates a meta Hammett parameter (σm) of approximately 0.04 and a para Hammett parameter (σp) of roughly 0.02. nih.gov This positions its electronic effect as comparable to that of a hydroxymethyl group (CH2OH), which has σm and σp values close to zero, and slightly weaker than a fluoromethyl group (CH2F) with σm ≈ 0.12 and σp ≈ 0.11. nih.gov

Further analysis, using the Taft method for calculating inductive (σI) and resonance (σR⁰) parameters, supports the finding that the inductive influence of the CF3-cyclobutane moiety is less pronounced than that of the CF3-cyclopropane substituent. nih.gov For the CF3-cyclopropane group, the determined σm and σp values are both approximately 0.08. nih.gov

| Substituent | σm | σp |

|---|---|---|

| CF3-cyclobutane | ~0.04 | ~0.02 |

| CF3-cyclopropane | ~0.08 | ~0.08 |

| CH2OH | ~0.00 | ~0.00 |

| CH2F | ~0.12 | ~0.11 |

Bioisosteric Replacement Studies (Focus on Chemical Design Principles)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological profile, including potency, selectivity, and metabolic stability. nih.govnih.govmdpi.comresearchgate.net The trifluoromethylcyclobutane moiety, present in this compound, is increasingly being explored as a bioisostere for other chemical groups in drug design. mdpi.comnih.gov

The primary design principle behind using the trifluoromethylcyclobutane group is to serve as a metabolically stable and sterically larger alternative to other common chemical groups. nih.gov For instance, it has been successfully employed as a replacement for the tert-butyl group. nih.gov While the trifluoromethyl-cyclobutyl group is slightly larger and more lipophilic than a tert-butyl group, it has been shown to maintain the original mode of bioactivity in several compounds and, in some instances, improve resistance to metabolic degradation. nih.gov

Another key application of trifluoromethyl-containing structures in bioisosteric replacement is as a substitute for the aliphatic nitro group. nih.govnih.govelsevierpure.com The nitro group is often considered undesirable in drug candidates due to potential toxicity. nih.govnih.govelsevierpure.com In the development of positive allosteric modulators for the CB1 cannabinoid receptor, a trifluoromethyl group successfully replaced an aliphatic nitro group, leading to compounds with greater potency and enhanced in vitro metabolic stability. nih.govnih.govelsevierpure.com

The design strategy of incorporating a trifluoromethyl group, such as in the trifluoromethylcyclobutane scaffold, focuses on several key aspects:

Modulating Physicochemical Properties : The trifluoromethyl group can alter a molecule's lipophilicity, solubility, and metabolic stability. mdpi.comhovione.com

Enhancing Binding Affinity : The unique electronic nature of the C-F bond can lead to favorable interactions within a biological target's binding pocket. mdpi.comresearchgate.net

Blocking Metabolic Hotspots : Replacing a hydrogen atom with a fluorine or a trifluoromethyl group is a well-established method to prevent metabolic degradation at that position, thereby increasing the drug's half-life. mdpi.com

The cyclobutane ring itself provides a three-dimensional, conformationally restricted scaffold that can be advantageous in drug design. bohrium.com The puckering of the cyclobutane ring in trifluoromethyl-substituted compounds is typically in the range of 158–175°, indicating a nearly flat structure. nih.gov In most observed crystal structures of aryl-substituted trifluoromethyl-cyclobutanes, the trifluoromethyl group occupies an axial position. nih.gov This defined geometry can be crucial for optimizing interactions with a specific biological target.

| Original Group | Bioisosteric Replacement | Key Design Principle/Advantage |

|---|---|---|

| tert-Butyl | 1-Trifluoromethyl-cyclobutyl | Increased metabolic stability, similar bioactivity. nih.gov |

| Aliphatic Nitro (NO2) | Trifluoromethyl (CF3) | Improved potency and metabolic stability, avoidance of nitro-group toxicity. nih.govnih.govelsevierpure.com |

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the carbon-bromine bond, coupled with the conformational constraints and electronic properties imparted by the trifluoromethyl-substituted cyclobutane (B1203170) ring, allows 1-bromo-3-(trifluoromethyl)cyclobutane (B2481742) to serve as a linchpin in the construction of intricate organic molecules.

Precursors for Complex Molecular Architectures

This compound is a key starting material for generating more complex and functionally diverse molecules. The bromine atom can be readily displaced or involved in a variety of coupling reactions, providing a gateway to a wide range of molecular scaffolds. For instance, the formation of a Grignard reagent from this compound would create a nucleophilic carbon center on the cyclobutane ring, enabling the introduction of various electrophiles to build more elaborate structures. wisc.eduadichemistry.commnstate.edu This reactivity is fundamental to its role as a precursor, allowing chemists to strategically incorporate the trifluoromethylcyclobutyl motif into larger, more complex molecular frameworks that are of interest in medicinal chemistry and materials science. bioorganica.com.ua

The trifluoromethylcyclobutyl moiety itself is recognized as a valuable pharmacophore, often used as a bioisostere for the tert-butyl group, which can enhance metabolic stability and binding affinity of drug candidates. mdpi.com Therefore, the ability to use this compound to introduce this group into complex molecules is of significant interest in drug discovery.

Scaffold Development in Heterocyclic Chemistry (e.g., pyrazoles, imidazoles, triazoles)

While direct, documented examples of this compound being used to construct pyrazole (B372694), imidazole (B134444), or triazole rings are not extensively reported in readily available literature, its potential as a building block for such heterocycles is significant. The general strategy would involve the conversion of the bromocyclobutane (B1266235) into a derivative that can participate in cyclization reactions.

Pyrazoles: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net this compound could be envisioned as a precursor to a cyclobutane-containing 1,3-dicarbonyl compound through a series of functional group transformations. Alternatively, the cyclobutyl moiety could be introduced onto a pre-formed pyrazole ring via cross-coupling reactions. The synthesis of various functionalized pyrazoles, including those with trifluoromethyl groups, is an active area of research. researchgate.netnih.govchim.it

Imidazoles: The synthesis of imidazole derivatives can be achieved through various methods, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. mdpi.comuobasrah.edu.iq Similar to the pyrazole synthesis, this compound could be used to synthesize a cyclobutane-appended dicarbonyl compound. The Van Leusen imidazole synthesis is another versatile method for creating substituted imidazoles. scispace.com

Triazoles: Triazole synthesis, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient and widely used reaction. mdpi.comresearchgate.netraco.cat To incorporate the 3-(trifluoromethyl)cyclobutyl group into a triazole, this compound could be converted into either a cyclobutyl azide (B81097) or a cyclobutyl alkyne. These functionalized cyclobutanes could then readily participate in the cycloaddition reaction to form the desired triazole ring. The synthesis of triazole-containing cyclobutane nucleoside analogs has been reported, demonstrating the feasibility of combining these two structural motifs. researchgate.net

Building Blocks for Poly-substituted Cyclobutane Derivatives

This compound is an excellent starting point for the synthesis of more highly functionalized and poly-substituted cyclobutane derivatives. The bromine atom serves as a handle for introducing a wide variety of substituents through nucleophilic substitution or cross-coupling reactions. rsc.orgnih.gov For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the C1 position of the cyclobutane ring. nih.gov This allows for the introduction of aryl, alkyl, or amino groups, leading to a diverse array of 1,3-disubstituted cyclobutane derivatives. The development of methods for the stereocontrolled synthesis and functionalization of cyclobutanes is an area of active research, with applications in the synthesis of bioactive compounds and complex organic molecules. mdpi.comresearchgate.net

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Various Nucleophiles | 1-Substituted-3-(trifluoromethyl)cyclobutanes |

| Grignard Formation | Mg, Ether | 3-(Trifluoromethyl)cyclobutylmagnesium bromide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Aryl-3-(trifluoromethyl)cyclobutane |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-(3-(Trifluoromethyl)cyclobutyl)amine |

Applications in Spiro Compound Synthesis

Spiro compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.govresearchgate.net While direct applications of this compound in spiro compound synthesis are not extensively documented, its derivatives can serve as key precursors. For instance, the functionalization of the cyclobutane ring at the C1 position, followed by intramolecular cyclization, could lead to the formation of spirocyclic systems.

One potential strategy involves the conversion of this compound into a cyclobutane derivative bearing a nucleophilic side chain. This side chain could then undergo an intramolecular SN2 reaction, displacing a suitable leaving group on another part of the molecule to form the spirocyclic junction. The synthesis of spirocyclic cyclobutanes often relies on cycloaddition reactions or the functionalization and subsequent cyclization of pre-existing cyclobutane rings. mdpi.comsci-hub.se

Contributions to Organofluorine Chemistry

The presence of the trifluoromethyl group makes this compound a significant contributor to the field of organofluorine chemistry, which focuses on the synthesis and properties of fluorine-containing organic compounds.

Incorporation of Trifluoromethyl Groups into Novel Scaffolds

The primary contribution of this compound to organofluorine chemistry is its role as a vehicle for introducing the trifluoromethylated cyclobutyl motif into a wide range of molecules. The trifluoromethyl group is highly sought after in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and bioavailability of drug candidates. mdpi.comnih.govresearchgate.net

By utilizing the reactivity of the bromine atom, synthetic chemists can readily incorporate the CF₃-cyclobutyl unit into various scaffolds, including aromatic and heterocyclic systems, through cross-coupling reactions. nih.govresearchgate.net This allows for the exploration of new chemical space and the development of novel drug candidates with potentially improved pharmacological profiles. The synthesis of trifluoromethyl-containing building blocks is a crucial aspect of modern drug discovery, and this compound represents a valuable tool in this endeavor. bioorganica.com.uaresearchgate.net

| Property Enhanced by CF₃ Group | Impact on Drug Candidates |

| Metabolic Stability | Increased half-life in the body |

| Lipophilicity | Improved membrane permeability |

| Binding Affinity | Enhanced interaction with biological targets |

| Bioavailability | Increased concentration of the drug in circulation |

Development in Materials Science Research

The distinct combination of a cyclobutane scaffold and trifluoromethyl substitution makes this compound a promising building block in materials science. The CF3 group is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy, while the cyclobutane ring offers a rigid, three-dimensional structural element.

Potential in Liquid Crystal Research

The incorporation of fluorine atoms is a well-established strategy in the design of liquid crystal (LC) materials, primarily to tune key physical properties such as dielectric anisotropy (Δε), viscosity, and birefringence. beilstein-journals.orgresearchgate.netrsc.org The highly polar nature of the carbon-fluorine bond can significantly alter the molecular dipole moment, which is crucial for the alignment of LC molecules in an electric field. nih.gov This principle is fundamental to technologies like liquid crystal displays (LCDs). nih.gov

While direct research featuring this compound in liquid crystal synthesis is not extensively documented, its structural motifs are highly relevant. Studies on other fluorinated cyclic compounds, such as selectively fluorinated cyclopropanes, have demonstrated their utility in creating LC materials with either positive or negative dielectric anisotropy, depending on the orientation of the C-F dipoles relative to the molecule's principal axis. beilstein-journals.orgnih.gov By analogy, the trifluoromethylcyclobutane core could serve as a valuable component for new liquid crystalline materials. The rigid cyclobutane ring can act as a core element, and the strong dipole of the CF3 group could be exploited to engineer materials with specific dielectric properties for advanced display applications. smolecule.com

Advanced Polymer Precursors

The development of high-performance polymers often relies on monomers that introduce unique structural features into the polymer backbone. Cyclobutane rings have been incorporated into polymers like polyethers to create materials with distinct properties. researchgate.net Perfluorocyclobutyl (PFCB) aryl ether polymers, for example, are known for their high thermal stability, chemical resistance, and low dielectric constants, making them suitable for microelectronics and aerospace applications. nih.gov These polymers are typically formed through the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ethers. nih.gov

This compound serves as a bifunctional precursor for polymerization. The reactive bromine atom can act as a site for various coupling reactions or be converted into other polymerizable functional groups. smolecule.com The trifluoromethylcyclobutane unit, when incorporated into a polymer chain, can bestow several advantageous properties:

Chemical Inertness: Fluorinated segments are known for their resistance to chemical attack.

Hydrophobicity and Low Surface Energy: The presence of the CF3 group can significantly lower the surface energy of the polymer, leading to materials with non-stick and water-repellent properties.

Research on the synthesis of fluorosiloxane elastomers has demonstrated the use of derivatives of 2,2,3-trifluoro-3-trifluoromethylcyclobutane to create polymers with desirable low-temperature properties and resistance to nonpolar solvents. researchgate.net This highlights the potential of such fluorinated cyclobutane monomers in creating specialty elastomers and other advanced polymeric materials.

Surface Modification Applications

The functional groups of this compound make it a candidate for the chemical modification of surfaces, a process used to alter properties like wettability, adhesion, and biocompatibility. ipfdd.de The bromine atom provides a reactive handle for covalently grafting the molecule onto a substrate. wikipedia.org For instance, surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups) can react with the electrophilic carbon of the C-Br bond in a nucleophilic substitution reaction, permanently attaching the trifluoromethylcyclobutane moiety. researchgate.netbiu.ac.ilresearchgate.net

Once attached, the trifluoromethylcyclobutane group would form the new outermost layer of the surface. Due to the low polarizability and high electronegativity of fluorine, this new surface would be expected to exhibit:

Hydrophobicity and Oleophobicity: The low surface energy associated with fluorinated compounds repels both water and oils.

Chemical Resistance: The inertness of the fluorinated group can protect the underlying material from corrosive environments.

This approach could be used to create self-cleaning, anti-fouling, or chemically resistant coatings on a variety of materials, from metals and ceramics to other polymers.

Design of Constrained Analogs for Conformational Control

In medicinal chemistry and drug design, controlling the three-dimensional shape, or conformation, of a molecule is critical for optimizing its interaction with a biological target. Flexible molecules can adopt numerous shapes, and only one may be the "bioactive conformation." Forcing a molecule to adopt this specific shape can enhance its potency and selectivity. The rigid structure of the cyclobutane ring makes it an excellent scaffold for achieving this conformational control. researchgate.net

The cyclobutane ring is not planar but exists in a "puckered" or "butterfly" conformation to relieve torsional strain. slideshare.netlibretexts.org This puckering creates distinct axial and equatorial positions for substituents, fixing their spatial relationship. By incorporating the this compound core into a larger molecule, chemists can lock key functional groups into a desired orientation, thereby reducing the entropic penalty of binding to a receptor and potentially increasing binding affinity.

The trifluoromethylcyclobutane moiety has been specifically investigated as a unique bioisostere, particularly as a metabolically stable analog for the tert-butyl group. nih.gov Research involving X-ray crystallography on related CF3-cyclobutane structures has provided detailed insight into their conformational preferences. nih.gov

| Structural Parameter | Observed Value Range | Implication for Conformational Control |

|---|---|---|

| Cyclobutane Puckering Angle (γ) | 158–175° | Indicates a nearly flat but distinctly non-planar ring, providing a rigid scaffold. nih.gov |

| Substituent Position Preference | Axial position is often preferred for the trifluoromethyl group. nih.gov | Provides predictability in the 3D orientation of the CF3 group relative to the rest of the molecule. |

| Dihedral Angles (φ) | 83–100° | Suggests a nearly perpendicular alignment of aromatic substituents relative to the CF3 group, defining spatial vectors. nih.gov |

The trifluoromethyl group itself offers additional benefits in drug design, including increased lipophilicity and improved metabolic stability, which can enhance a drug candidate's pharmacokinetic profile. mdpi.com Therefore, this compound represents a powerful building block for creating conformationally constrained analogs, enabling the rational design of more potent and selective therapeutic agents. nih.gov

Q & A

Basic Research Question

- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

- Ventilation : Use fume hoods to mitigate inhalation risks; vapor pressure is ~12 mmHg at 25°C .

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory .

Advanced Consideration

Thermal hazard analysis (TGA/DSC) identifies decomposition products (e.g., HBr, HF), requiring scrubbers for waste gas treatment .

What computational tools are used to predict the physicochemical properties of this compound?

Advanced Research Question

- COSMO-RS : Predicts solubility in organic solvents (e.g., logP ~2.8 in hexane).

- Molecular Dynamics (MD) : Simulates diffusion coefficients and aggregation behavior .

- DFT : Calculates Fukui indices to map electrophilic/nucleophilic sites for reaction design .

How does the trifluoromethyl group impact spectroscopic and reactivity profiles compared to non-fluorinated analogs?

Advanced Research Question

The -CF₃ group:

- Reduces basicity of adjacent carbons, slowing SN2 reactions by 10–100x vs. non-fluorinated analogs.

- Shields nearby protons in ¹H NMR (upfield shifts of 0.2–0.5 ppm) .

- Enhances oxidative stability due to strong C-F bonds, as shown by TGA (degradation onset +40°C vs. methyl analogs) .

What applications exist in medicinal chemistry for derivatives of this compound?

Advanced Research Question

Derivatives serve as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.